8-(3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(3-Methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 8-(3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the reaction of cyanothioacetamide with aromatic aldehydes and 1,3-dicarbonyl compounds, followed by aminomethylation or S-alkylation . The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of piperidine . The resulting product is then purified through recrystallization to obtain colorless crystals with a high yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(3-Methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and has been investigated for its analgesic activity.
Biological Research: It has been studied for its antiviral properties, particularly against tick-borne encephalitis virus and Powassan virus.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-(3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of autotaxin, an enzyme involved in the production of lysophosphatidic acid, which plays a role in inflammation and cancer .
Comparison with Similar Compounds
Similar compounds to 8-(3-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include other pyrido[2,1-b][1,3,5]thiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . Some examples of similar compounds include:
- 8-(3-Methoxy-4-ethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile .
- 3-(2-Fluorophenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile .
These compounds highlight the versatility and potential of the pyrido[2,1-b][1,3,5]thiadiazine scaffold in drug discovery and development.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H19N3O2S/c1-26-17-9-5-6-15(10-17)18-11-20(25)24-13-23(16-7-3-2-4-8-16)14-27-21(24)19(18)12-22/h2-10,18H,11,13-14H2,1H3 |
InChI Key |
LOKRTJQWNPWCCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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